molecular formula C20H26Cl3FN2O2 B2775474 1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1052418-75-3

1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No. B2775474
CAS RN: 1052418-75-3
M. Wt: 451.79
InChI Key: YWJBYCOUYRASKG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H26Cl3FN2O2 and its molecular weight is 451.79. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of compounds, including derivatives of piperazine, have been synthesized and evaluated for their pharmacological properties. These compounds were designed to investigate their potential antidepressant and antianxiety activities through various chemical modifications and evaluations in animal models. The chemical structures of these compounds were confirmed by various spectroscopic methods, and their activities were assessed through behavioral tests, highlighting the importance of structural modifications on their pharmacological profiles (J. Kumar et al., 2017).

Comparative Metabolism in Different Species

The metabolism of flunarizine, a compound closely related to the query compound by structure, has been studied across different species including rats, dogs, and humans. This research provides insights into the metabolic pathways and potential species-specific differences in drug metabolism, essential for understanding the pharmacokinetics and optimizing therapeutic strategies across different populations (K. Lavrijsen et al., 1992).

Synthesis and Bioactivity of Halogen Bearing Phenolic Chalcones

Research into phenolic bis Mannich bases, including compounds with structural similarities to the query compound, has been conducted to evaluate their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This work aims to identify lead compounds with marked cytotoxic potencies and selective toxicity for tumors, contributing to the development of new anticancer drug candidates (C. Yamali et al., 2016).

Aryl Piperazine and Pyrrolidine as Antimalarial Agents

The synthesis and structure-activity relationship investigation of aryl piperazine and pyrrolidine derivatives, including the importance of specific functional groups for antiplasmodial activity, have been explored. This research highlights the potential of these compounds in developing new antimalarial agents, with certain derivatives showing significant activity against Plasmodium falciparum (A. Mendoza et al., 2011).

Structural Analysis of Paroxetine Hydrochloride

Studies on the crystal forms of paroxetine hydrochloride, a compound related to the query chemical, offer insights into its physical chemistry and potential implications for pharmaceutical formulations. These analyses contribute to the understanding of drug stability, solubility, and bioavailability, which are crucial for effective medication development (M. Yokota et al., 1999).

properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN2O2.2ClH/c1-15-12-16(21)2-7-20(15)26-14-19(25)13-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18;;/h2-7,12,19,25H,8-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJBYCOUYRASKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

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